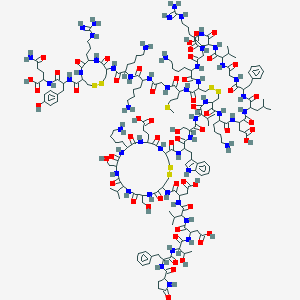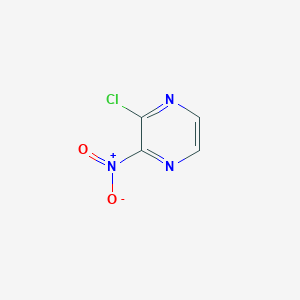
3-Fluoro-4-(trifluoromethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis 3-Fluoro-4-(trifluoromethoxy)benzoic acid synthesis involves the transformation of organo-fluorine compounds, leveraging rare-earth metal ions like Ho3+ and Gd3+ to remove fluorine from perfluoroalkyl substances, resulting in new fluoro-bridged metal-organic frameworks (MOFs). This process underscores the critical role of fluorine in organic synthesis, particularly in the construction of complex structures from simpler perfluoroalkyl substances (Sheybani et al., 2023).
Molecular Structure Analysis The geometric structure and conformational properties of closely related molecules like 4-fluoro(trifluoromethoxy)benzene have been studied using gas electron diffraction (GED) and quantum chemical calculations, revealing a predominant perpendicular conformation (C-O-C plane perpendicular to the benzene ring). These studies highlight the significance of fluorine atoms in determining the molecular structure and stability of fluorinated compounds (Shishkov et al., 2004).
Chemical Reactions and Properties The reactivity of fluoro-containing compounds is demonstrated through the synthesis of fluoro-bridged Ho3+ and Gd3+ MOFs, where fluorine plays a crucial role in bridging metal ions within the framework structure. This indicates a significant aspect of fluorine chemistry, where fluorine atoms can facilitate the formation of complex structures and enhance the material's functionality (Sheybani et al., 2023).
Physical Properties Analysis The introduction of fluorine atoms into organic molecules significantly affects their physical properties, such as phase behavior, thermal stability, and self-assembly capabilities. For example, compounds with fluorinated moieties exhibit unique phase transitions and self-assembly into ordered superstructures, influenced by both the fluorinated chains and hydrogen bonding. This is crucial for the development of novel materials with specific physical properties (Zhou et al., 2007).
Chemical Properties Analysis Fluorine's electronegativity and its effects on the chemical properties of compounds like 3-Fluoro-4-(trifluoromethoxy)benzoic acid are evident in the synthesis of soluble fluoro-polyimides. The presence of fluorine-containing aromatic diamines in the synthesis process highlights fluorine's role in enhancing the chemical stability, low moisture absorption, and hygrothermal stability of the resulting polyimides (Xie et al., 2001).
科学的研究の応用
Environmental Presence and Degradation
Fluoroalkylether Compounds (ether-PFAS) : These are fluorinated alternative chemicals reported in both impacted and background environments, raising concerns due to their persistent, bioaccumulative, and toxic properties. Recent studies have focused on their environmental occurrence, fate, and effects, comparing them with legacy PFAS like PFOA and PFOS. Advanced monitoring and analytical methods have been developed to better understand their distribution and impact (Munoz et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals : This review highlights the biodegradation pathways of polyfluoroalkyl chemicals, their conversion into perfluoroalkyl acids (PFAAs), and the environmental fate of these substances. The study emphasizes the significance of microbial degradation in assessing the environmental impact of fluorinated compounds and their precursors (Liu & Mejia Avendaño, 2013).
Synthesis and Applications
Practical Synthesis of Fluorinated Compounds : The development of efficient synthesis methods for fluorinated intermediates like 2-Fluoro-4-bromobiphenyl, which is essential for manufacturing anti-inflammatory materials, showcases the role of fluorinated compounds in pharmaceuticals and other industrial applications (Qiu et al., 2009).
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBFTHWKVKHHMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382604 |
Source


|
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethoxy)benzoic acid | |
CAS RN |
886498-89-1 |
Source


|
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)


